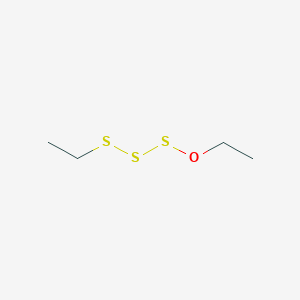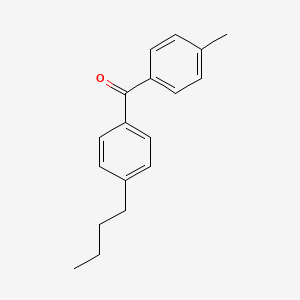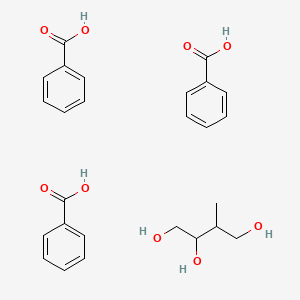
Benzoic acid;3-methylbutane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3-methylbutane-1,2,4-triol is an organic compound that combines the properties of benzoic acid and a triol Benzoic acid is a simple aromatic carboxylic acid, while 3-methylbutane-1,2,4-triol is a triol with three hydroxyl groups attached to a branched butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylbutane-1,2,4-triol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 3-methylbutane-1,2,4-triol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;3-methylbutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids from the triol.
Reduction: Formation of benzyl alcohol from benzoic acid.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;3-methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;3-methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the triol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-methylbutane-1,2,4-triol: A triol with three hydroxyl groups, used in organic synthesis.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in acne treatment.
Uniqueness
Benzoic acid;3-methylbutane-1,2,4-triol is unique due to its combination of an aromatic carboxylic acid and a triol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its unique structure also provides distinct biological and chemical properties compared to its individual components.
Eigenschaften
CAS-Nummer |
62946-60-5 |
|---|---|
Molekularformel |
C26H30O9 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
benzoic acid;3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/3C7H6O2.C5H12O3/c3*8-7(9)6-4-2-1-3-5-6;1-4(2-6)5(8)3-7/h3*1-5H,(H,8,9);4-8H,2-3H2,1H3 |
InChI-Schlüssel |
RLLNEPNEOYTFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



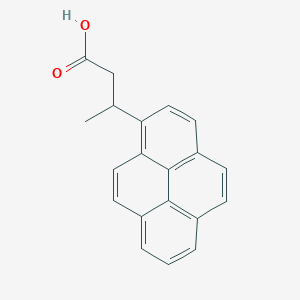
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
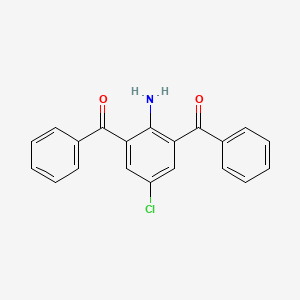
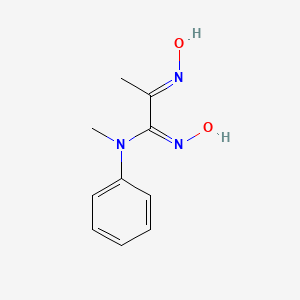
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
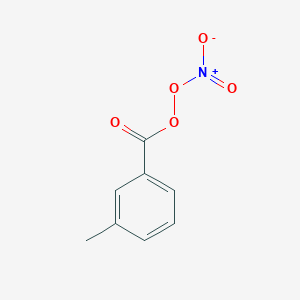

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
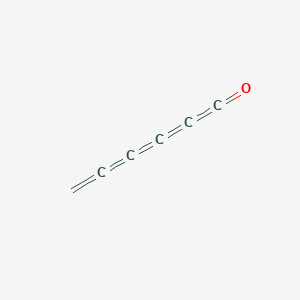
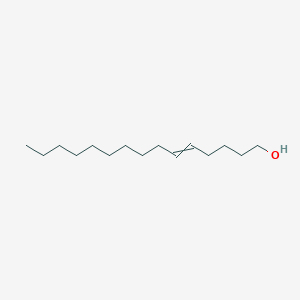
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
